molecular formula C14H19N5O2 B6626343 1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea

1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea

Cat. No.: B6626343
M. Wt: 289.33 g/mol
InChI Key: YXQXKIADZIRZKS-UHFFFAOYSA-N
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Description

1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazole derivatives is through the reaction of hydrazines with 1,3-diketones . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins, leading to the disruption of cellular processes in pathogens . The compound may also interact with receptors and signaling pathways in human cells, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea is unique due to its specific structural features and the combination of the pyrazole and pyridine moieties

Properties

IUPAC Name

1-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-21-7-6-19-11-12(9-18-19)8-16-14(20)17-10-13-4-2-3-5-15-13/h2-5,9,11H,6-8,10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXKIADZIRZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)CNC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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